(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate
Description
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is a sulfonate ester featuring a phenyl ring substituted with a formyl group at the 4-position and a methoxy group at the 2-position, linked via a sulfonate bridge to a 3,4-difluorobenzenesulfonate moiety. The formyl group provides a reactive site for further functionalization, making this compound valuable in synthetic chemistry and materials science. The methoxy group enhances solubility and stability through electron-donating resonance effects, while the 3,4-difluoro substitution on the benzenesulfonate group introduces strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKISEPIDMROWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl 3,4-difluorobenzenesulfonate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4-difluorobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfonate groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The difluoro substituents can increase the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
4-Allyl-2-methoxyphenyl 3,4-Dichloro-benzenesulfonate
- Structure : The phenyl ring has a 4-allyl group (electron-donating via conjugation) and a 2-methoxy group, while the benzenesulfonate is substituted with 3,4-dichloro.
- Key Differences :
- Substituent Type : Chlorine (larger atomic size, higher polarizability) vs. fluorine (smaller, higher electronegativity) on the benzenesulfonate. Chlorine may enhance stability in hydrophobic environments but reduce leaving-group ability compared to fluorine.
- Reactivity : The allyl group offers sites for polymerization or thiol-ene reactions, whereas the formyl group in the target compound enables nucleophilic additions or condensations .
Pharmorgana Sulfonate Esters (e.g., 1-[Trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-3,4-difluorobenzenesulfonate)
- Structure : Cyclohexyl substituents replace the phenyl ring, and the benzenesulfonate may have 3,4-difluoro or 3,4,5-trifluoro substitutions.
- Electronic Effects: Trifluoro substitutions (in some analogs) amplify electron-withdrawing effects, which could enhance sulfonate group acidity compared to difluoro substitutions .
Substituent Effects on the Benzenesulfonate Group
Reactivity and Functionalization Potential
- Target Compound : The formyl group allows for Schiff base formation or reductive amination, making it a versatile intermediate in drug discovery. The 3,4-difluoro benzenesulfonate may stabilize transition states in nucleophilic substitutions .
- 4-Allyl-2-methoxyphenyl 3,4-Dichloro- : The allyl group supports click chemistry or radical reactions, while dichloro substitution may slow hydrolysis compared to difluoro analogs .
- Pharmorgana Analogs : Cyclohexyl groups limit conjugation but improve thermal stability, suggesting utility in liquid crystals or polymer additives .
Biological Activity
(4-Formyl-2-methoxyphenyl) 3,4-difluorobenzenesulfonate is an organic compound characterized by its unique molecular structure, which includes both formyl and methoxy groups on the phenyl ring, along with difluoro substituents on the sulfonate moiety. Its molecular formula is C14H10F2O5S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C14H10F2O5S
- Molecular Weight : 332.29 g/mol
- IUPAC Name : this compound
- CAS Number : 522624-61-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-difluorobenzenesulfonyl chloride. The reaction is generally carried out in an organic solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The compound can be purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through its functional groups:
- Formyl Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Methoxy Group : Enhances solubility and can participate in nucleophilic substitution reactions.
- Sulfonate Group : Increases the compound's solubility in biological systems, facilitating interaction with membranes and proteins.
- Difluoro Substituents : These groups enhance stability and resistance to metabolic degradation .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonate groups have been shown to inhibit bacterial growth by disrupting cellular functions.
Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor of certain enzymes. The mechanism typically involves the covalent modification of active site residues, leading to decreased enzyme activity. For example, studies focusing on sulfonate-containing compounds have shown their potential in inhibiting enzymes involved in metabolic pathways relevant to cancer and bacterial infections .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various sulfonate derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Enzyme Inhibition :
- A biochemical assay was performed to assess the inhibition of a specific enzyme by this compound.
- The findings suggested a dose-dependent inhibition pattern, indicating potential therapeutic applications in enzyme-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Formyl-3-methoxyphenyl)boronic acid | Boronic acid instead of sulfonate | Moderate enzyme inhibition |
| (4-Formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate | Single fluorine substituent | Antimicrobial properties |
| Bis(4-formyl-2-methoxyphenyl)carbonate | Two formyl-methoxyphenyl groups | Enhanced stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
